Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core with a 4-fluorophenyl substituent at position 3 and a 2-(naphthalen-2-yloxy)acetamido group at position 3.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O5S/c1-2-35-27(34)24-21-15-37-25(23(21)26(33)31(30-24)19-10-8-18(28)9-11-19)29-22(32)14-36-20-12-7-16-5-3-4-6-17(16)13-20/h3-13,15H,2,14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJZWMFAZEYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 517.53 g/mol. It features a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of the 4-fluorophenyl group and naphthalen-2-yloxy moiety may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H20FN3O5S |
| Molecular Weight | 517.53 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of thieno[3,4-d]pyridazine can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Inhibitory assays reveal that this compound can act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism. For instance, its interaction with topoisomerases and kinases has been documented, suggesting potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that thieno[3,4-d]pyridazine derivatives demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Activity : In a comparative study on various thieno derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL .
- Enzyme Interaction : Research conducted by the National Institutes of Health (NIH) indicated that the compound inhibits the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is implicated in glucose metabolism and diabetes management. The IC50 value was determined to be approximately 50 nM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives share a common heterocyclic scaffold but exhibit distinct pharmacological and physicochemical properties due to variations in substituents. Below is a comparative analysis with structurally related compounds:
Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations
Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may confer metabolic stability compared to the 4-chlorophenyl analogs (e.g., Compound 66, 68), as fluorine often reduces oxidative degradation .
Synthetic Efficiency :
- Brominated derivatives (e.g., Compound 68) achieve higher yields (75%) compared to methylated analogs (27%), likely due to the stability of bromine intermediates .
- The target compound’s naphthyloxy-acetamido group may require advanced coupling reagents (e.g., EDCI/HOBt), increasing synthesis complexity compared to simpler aminations .
Physicochemical Properties: The naphthyloxy moiety in the target compound significantly increases molecular weight (~538 vs. 364–443 g/mol for analogs), which could affect pharmacokinetics (e.g., oral bioavailability) . Polar groups (e.g., amino in Compound 68 or 4-aminophenyl in ) enhance aqueous solubility, whereas lipophilic groups (naphthyloxy) may favor blood-brain barrier penetration .
Research Findings and Implications
- Tau Aggregation Inhibition: Aminothienopyridazine analogs (e.g., Compound 66) show promise in inhibiting tau protein aggregation, a hallmark of neurodegenerative diseases. The target compound’s naphthyloxy group may enhance binding to hydrophobic pockets in tau fibrils .
- Kinase Selectivity : Chlorophenyl-substituted derivatives (e.g., Compound 66) exhibit kinase inhibitory activity, suggesting that the target compound’s fluorophenyl group could modulate selectivity for specific kinase isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
